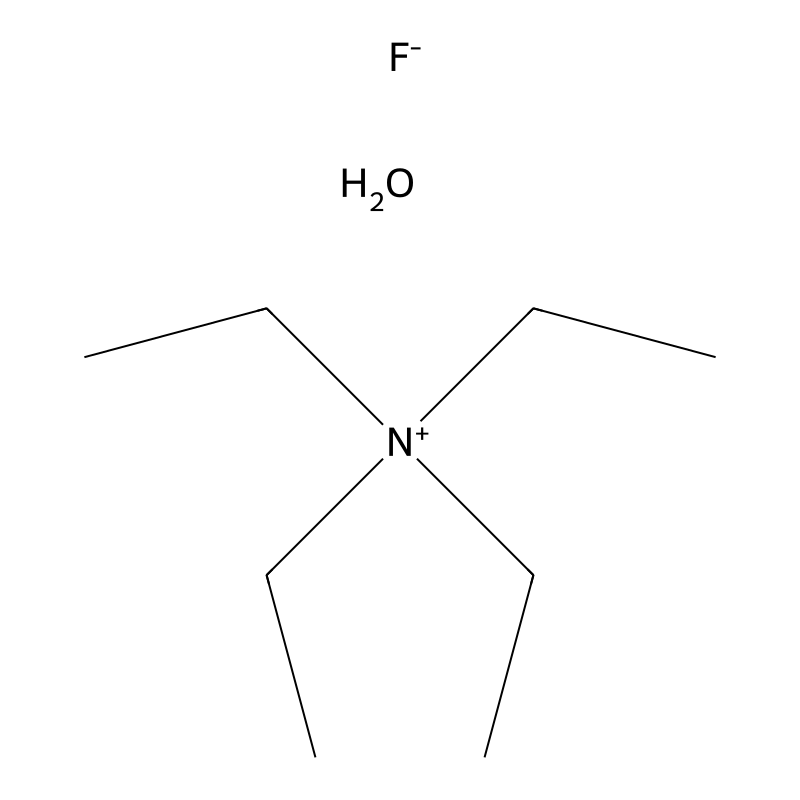

Tetraethylammonium fluoride hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tetraethylammonium fluoride hydrate (TEAF hydrate) is a quaternary ammonium salt commonly used in organic synthesis Source: Sigma-Aldrich: . Here are some of its applications in scientific research:

Deprotection Reagent

TEAF hydrate is a valuable reagent for removing silyl ether protecting groups from molecules. Silyl ethers are temporary functional groups used to protect certain functionalities during organic synthesis. TEAF hydrate cleaves the Si-C bond, leading to the removal of the silyl group and the regeneration of the original functionality Source: Sigma-Aldrich: .

Fluorination Agent

TEAF hydrate serves as a mild and selective fluoride ion donor. This property makes it useful for introducing fluorine atoms into organic molecules. Fluorination is a crucial step in the synthesis of various pharmaceuticals and functional materials Source: Fisher Scientific: .

Phase-Transfer Catalyst

TEAF hydrate can act as a phase-transfer catalyst. Phase-transfer catalysts facilitate reactions between immiscible liquids, such as water and organic solvents. This allows researchers to carry out reactions that would otherwise be difficult or impossible Source: Santa Cruz Biotechnology: .

Depolymerization Catalyst

Recent research explores the use of TEAF hydrate as a homogeneous catalyst for the depolymerization of poly(lactic acid) (PLA). PLA is a biodegradable polymer used in various applications. Depolymerization allows researchers to recycle PLA waste into valuable chemicals Source: Sigma-Aldrich: .

Tetraethylammonium fluoride hydrate is a chemical compound with the molecular formula and a CAS number of 98330-04-2. It appears as white to beige crystals or crystalline solids, often hygroscopic in nature. This compound consists of a positively charged tetraethylammonium cation and a negatively charged fluoride anion . Its molecular weight is approximately 167.265 g/mol when considering the anhydrous form .

Tetraethylammonium fluoride hydrate plays a significant role in various organic synthesis reactions. Key reactions include:

- Fluorination Reactions:

- Cleavage of Carbon-Silicon Bonds:

These reactions highlight its utility as a reagent for the introduction of fluorine into organic molecules and for facilitating phase transfer in synthetic chemistry .

The synthesis of tetraethylammonium fluoride hydrate can be achieved through several methods, including:

- Neutralization Reaction: Reacting tetraethylammonium hydroxide with hydrofluoric acid.

- Ion Exchange: Using a fluoride ion exchange resin to replace other anions in tetraethylammonium salts with fluoride ions.

These methods yield tetraethylammonium fluoride, which can then be hydrated to form the hydrate variant .

Tetraethylammonium fluoride hydrate has several applications in synthetic chemistry:

- Catalyst: It serves as a catalyst for oxidation, methylation, and deuteration reactions involving fluorine.

- Reagent: Used for cleaving silicon-carbon bonds in organic synthesis.

- Phase Transfer Catalyst: Facilitates reactions between organic and inorganic phases, enhancing reaction rates and yields .

Tetraethylammonium fluoride hydrate shares similarities with several other ammonium fluoride compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tetraethylammonium fluoride | Anhydrous form, used primarily as a fluorinating agent. | |

| Tetramethylammonium fluoride | Smaller cation leads to different solubility properties. | |

| Tetrabutylammonium fluoride | Larger cation provides enhanced solubility in organic solvents. | |

| Trimethylamine N-oxide | Non-fluorinated, used in different catalytic roles. |

Tetraethylammonium fluoride hydrate is unique due to its combination of a bulky tetraethyl group that enhances solubility in organic solvents while maintaining ionic character through the small fluoride ion . This balance makes it particularly effective as a phase transfer catalyst compared to its analogs.